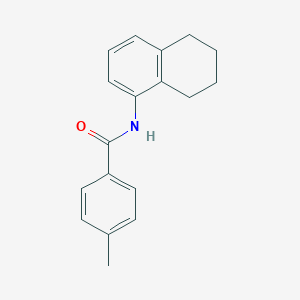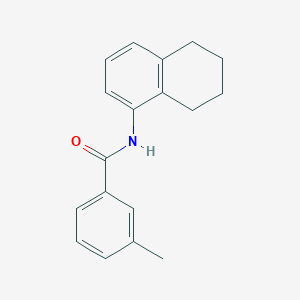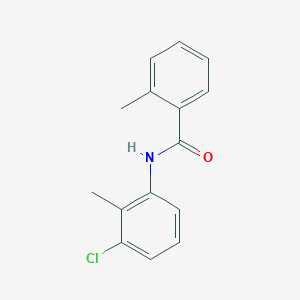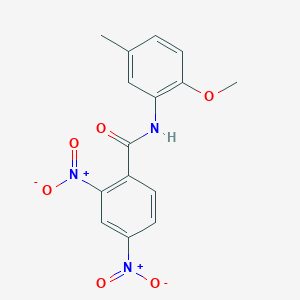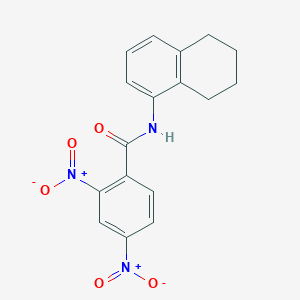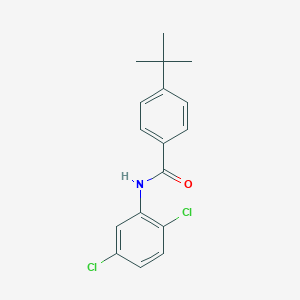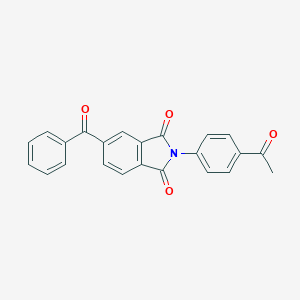
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a phenylcarbonyl group attached to the isoindole core. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-acetylbenzoic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to promote cyclization, forming the isoindole core. Subsequent acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-carboxyphenyl)-5-(phenylcarbonyl)-1H-isoindole-1,3(2H)-dione.
Reduction: 2-(4-hydroxyphenyl)-5-(phenylmethanol)-1H-isoindole-1,3(2H)-dione.
Substitution: 2-(4-nitrophenyl)-5-(phenylcarbonyl)-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-methylphenyl)-5-(phenylcarbonyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a methyl group instead of an acetyl group.
2-(4-chlorophenyl)-5-(phenylcarbonyl)-1H-isoindole-1,3(2H)-dione: Contains a chlorine atom instead of an acetyl group.
Uniqueness
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione is unique due to the presence of both acetyl and phenylcarbonyl groups, which may contribute to its distinct biological activities and chemical reactivity. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C23H15NO4 |
|---|---|
Poids moléculaire |
369.4g/mol |
Nom IUPAC |
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione |
InChI |
InChI=1S/C23H15NO4/c1-14(25)15-7-10-18(11-8-15)24-22(27)19-12-9-17(13-20(19)23(24)28)21(26)16-5-3-2-4-6-16/h2-13H,1H3 |
Clé InChI |
SNQUYMBLTCVUMM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401094.png)
![4-tert-butyl-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401095.png)
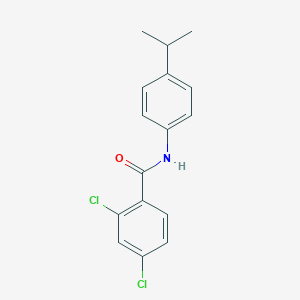
![2-chloro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401099.png)

